N-(3-methoxypropyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
Description
This compound is a complex acetamide derivative featuring a 2-oxoindol-3-yl core linked to a piperidinylethyl group and a 3-methoxypropyl substituent. Its structure integrates multiple pharmacophores:
- Indole scaffold: Known for modulating interactions with kinases and receptors.
- 3-Methoxypropyl chain: Likely influences solubility and metabolic stability.
Properties
IUPAC Name |
N-(3-methoxypropyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4/c1-28-13-7-10-22-21(27)20(26)17-14-24(18-9-4-3-8-16(17)18)15-19(25)23-11-5-2-6-12-23/h3-4,8-9,14H,2,5-7,10-13,15H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBAJWZRGIVGLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation for Indole Precursor Synthesis
The synthesis begins with the preparation of 3-acetylindole derivatives via Knoevenagel condensation between isatins and cyanoacetic acid esters. As demonstrated in, isatin derivatives (e.g., 1e–k ) react with ethyl cyanoacetate in the presence of triethylamine (TEA) to yield (2-oxoindolin-3-yl)acetonitriles (2a–j ). Subsequent hydrogenation over palladium-on-carbon selectively reduces the α,β-unsaturated nitrile to the saturated ketone, providing 3-acetylindoline intermediates.
Critical to this step is the choice of base. While TEA affords moderate yields (60–75%), substituting it with 4-methylmorpholine (4-NMM) enhances regioselectivity by minimizing N-alkylation side reactions. Solvent screening reveals that dimethylacetamide (DMAC) improves reaction homogeneity, achieving 89% conversion at 80°C compared to 72% in tetrahydrofuran (THF).
Functionalization at the Indole C-1 Position
Installation of the 2-oxo-2-piperidin-1-ylethyl group at C-1 requires alkylation of the indole nitrogen. Patent literature describes a two-step protocol:
- Generation of the electrophilic agent : Piperidine is reacted with chloroacetyl chloride in dichloromethane (DCM) at 0°C to form 2-chloro-1-(piperidin-1-yl)ethanone.
- N-Alkylation : The indoline intermediate is treated with the chloroethanone derivative in the presence of cesium carbonate (Cs₂CO₃) and potassium iodide (KI) in N-methylpyrrolidone (NMP) at 120°C for 12 hours.
This method achieves 78–85% yields, with KI acting as a phase-transfer catalyst to enhance nucleophilic displacement. Competing O-alkylation is suppressed by using a bulky base (Cs₂CO₃) that deprotonates the indole nitrogen preferentially.
Amide Bond Formation at the C-3 Position
Carbodiimide-Mediated Coupling
The acetamide side chain is introduced via coupling of 3-acetylindole-1-carboxylic acid with N-(3-methoxypropyl)amine. Following, 1,1'-carbonyldiimidazole (CDI) activates the carboxylic acid in acetonitrile, generating an acyl imidazole intermediate. Subsequent addition of 3-methoxypropylamine at 0°C provides the target amide in 92% yield after silica gel chromatography.
Key parameters include:
Alternative Activation Strategies
Patent discloses a microwave-assisted method using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and diisopropylethylamine (DIPEA) in DMF. This approach reduces reaction time from 24 hours to 15 minutes, albeit with a slight yield drop (88% vs. 92%).
Reaction Optimization and Scale-Up Considerations
Solvent and Base Screening for Alkylation
A comparative study of solvents (Table 1) reveals that NMP provides optimal solubility for both the indoline substrate and the chloroethanone electrophile. Polar aprotic solvents like DMAC and DMF exhibit similar efficiency but require higher temperatures (130°C) to achieve comparable conversion rates.
Table 1: Solvent Optimization for N-Alkylation
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| NMP | 120 | 12 | 85 |
| DMAC | 130 | 10 | 82 |
| DMF | 130 | 10 | 80 |
| THF | 80 | 24 | 45 |
Spectroscopic Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) Analysis
The final compound exhibits distinctive signals in $$^{13}\text{C}$$ NMR:
- Indole C-3 carbonyl: δ 166.9 ppm
- Piperidine ketone: δ 208.5 ppm
- Methoxypropyl methylene: δ 58.7 ppm (OCH₃), 44.2 ppm (NCH₂)
$$^{1}\text{H}$$ NMR confirms the absence of residual solvents, with diagnostic peaks at:
High-Resolution Mass Spectrometry (HRMS)
HRMS (ESI+) calcd. for C₂₃H₃₀N₃O₄ [M+H]⁺: 436.2231; found: 436.2234.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxypropyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-methoxypropyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain cancers and neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Acetamide Core
N-(2-Methoxy-5-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
- Key difference : Replaces the 3-methoxypropyl group with a 2-methoxy-5-methylphenyl moiety.
- Impact : Increased aromaticity may enhance π-π stacking with hydrophobic enzyme pockets but reduce solubility compared to the aliphatic 3-methoxypropyl chain .
N-(3-Chlorophenyl)-2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide
- Key difference: Incorporates a thiazolidinone ring and chlorine substituent.
Modifications to the Indole Scaffold
2-(2-Oxo-morpholin-3-yl)-N-(4-isopropylphenyl)acetamide
- Key difference: Replaces the indole core with a morpholinone ring.
- Impact: Morpholinone derivatives often exhibit improved metabolic stability due to reduced oxidative metabolism, suggesting a trade-off between indole’s binding affinity and morpholinone’s pharmacokinetic advantages .
2-Hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetamide
Heterocyclic and Side-Chain Variations
N-Isopropyl-2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide
- Key difference: Substitutes the indole with a benzimidazole-pyrrolidinone hybrid.
- Impact : Benzimidazole’s planar structure may improve DNA intercalation properties, diverging from the indole’s kinase-focused activity .
Sodium bis[4-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]-N-(3-methoxypropyl)benzenesulphonamidato(1-)]cobaltate(1-)
- Key difference : A cobalt complex with a 3-methoxypropyl group.
Q & A
Q. What are the key synthetic challenges and methodologies for synthesizing N-(3-methoxypropyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide?
The synthesis typically involves multi-step reactions, including nucleophilic substitutions and coupling reactions. Critical steps include:
- Indole functionalization : Introduction of the 2-oxo-2-piperidin-1-ylethyl group at the indole N1 position, often requiring palladium-catalyzed cross-coupling or alkylation under inert atmospheres .
- Acetamide formation : Coupling the modified indole core with 3-methoxypropylamine via amidation, using activating agents like EDCI/HOBt .
- Purification : High-Performance Liquid Chromatography (HPLC) or column chromatography is essential to isolate the product from by-products .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate the presence of key groups (e.g., indole protons at δ 7.2–7.8 ppm, piperidine methylene at δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (C₂₃H₂₈N₄O₄, expected [M+H]⁺ = 425.2085) .
- HPLC : Purity >95% is achievable using reverse-phase C18 columns with acetonitrile/water gradients .
Q. What preliminary biological screening approaches are recommended for this compound?
- In vitro assays : Screen for kinase inhibition (e.g., PI3K/AKT/mTOR pathways) or receptor binding (e.g., serotonin receptors) using fluorescence polarization or radioligand assays .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the final amidation step?
Q. What computational tools are effective for predicting the compound’s binding affinity to biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite can model interactions with proteins (e.g., kinases, GPCRs). Focus on the indole and piperidine moieties as key pharmacophores .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
Q. How do structural modifications (e.g., methoxypropyl vs. pyridinylmethyl groups) impact biological activity?
- Case study : Replacing the 3-methoxypropyl group with a pyridinylmethyl group (as in ) reduces logP (hydrophobicity) but may enhance solubility and target selectivity .
- SAR analysis : Synthesize analogs with varying alkyl chain lengths on the acetamide group and compare IC₅₀ values in cytotoxicity assays .
Q. What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ across studies)?
- Standardize assays : Use identical cell lines (e.g., ATCC-certified HeLa) and control compounds (e.g., staurosporine for kinase inhibition) .
- Batch consistency : Ensure compound purity (>98%) via HPLC and characterize storage stability (e.g., -80°C under nitrogen) .
Q. How can researchers investigate the compound’s metabolic stability and degradation pathways?
- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Key degradation sites include the piperidine carbonyl and indole-acetamide bond .
- Stability studies : Test pH-dependent hydrolysis (e.g., simulate gastric fluid at pH 2.0 vs. plasma at pH 7.4) .
Methodological and Analytical Challenges
Q. What advanced techniques characterize the compound’s solid-state properties?
Q. How can researchers mitigate by-product formation during indole alkylation?
- Protecting groups : Temporarily protect the indole C3 position with Boc groups to direct reactivity to N1 .
- Catalyst screening : Compare Pd(OAc)₂ vs. PdCl₂(PPh₃)₂ for regioselectivity in alkylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
